4-Methoxy-2,6-diphenylaniline
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Overview
Description
4-Methoxy-2,6-diphenylaniline, also known as 4-Methoxytriphenylamine, is an organic compound with the molecular formula C19H17NO. It is a derivative of aniline, where the nitrogen atom is bonded to two phenyl groups and one methoxy-substituted phenyl group. This compound is known for its applications in various fields, including organic synthesis, material science, and as a precursor for polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-diphenylaniline can be synthesized through several methods. One common synthetic route involves the oxidative polymerization of 4-Methoxytriphenylamine using ferric chloride (FeCl3) as an oxidant . Another method includes the condensation of a mixture of 4-Methoxytriphenylamine and N,N’-diphenyl-N,N’-bis(4-methylphenyl)-1,4-phenylenediamine with paraldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative polymerization processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,6-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3) is commonly used as an oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative polymerization can lead to the formation of poly-4-methoxytriphenylamine .
Scientific Research Applications
4-Methoxy-2,6-diphenylaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-diphenylaniline involves its interaction with various molecular targets and pathways. For instance, in oxidative polymerization, the compound undergoes electron transfer reactions facilitated by oxidizing agents like ferric chloride . These reactions lead to the formation of polymeric structures with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: A simpler analog where the nitrogen atom is bonded to two phenyl groups without the methoxy substitution.
N,N-Diphenyl-4-methoxyaniline: Another similar compound with a methoxy group on the phenyl ring bonded to the nitrogen atom.
Uniqueness
4-Methoxy-2,6-diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability, such as in the synthesis of advanced materials and as a fluorescent probe.
Properties
CAS No. |
647841-41-6 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-methoxy-2,6-diphenylaniline |
InChI |
InChI=1S/C19H17NO/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13H,20H2,1H3 |
InChI Key |
YXNMIZIQHDPFOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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